2-Cyano-5-fluorobenzene-1-sulfonyl chloride
Overview
Description
2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO2S and a molecular weight of 219.62 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry . This compound is characterized by the presence of a cyano group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 2-cyano-5-fluorobenzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction . The reaction mixture is heated to a specific temperature to facilitate the conversion of the sulfonyl fluoride to the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for the reduction of the cyano group.
Hydrolysis Conditions: Aqueous base (e.g., NaOH) or acidic conditions (e.g., HCl) are used for hydrolysis reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-Cyano-5-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds . This reactivity makes it useful in the modification of proteins, peptides, and other biomolecules . The cyano group can also participate in various chemical transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
2-Cyano-5-fluorobenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Fluorobenzenesulfonyl chloride: Lacks the cyano group, making it less versatile in certain chemical reactions.
2-Cyano-4-fluorobenzenesulfonyl chloride: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.
2-Cyano-5-chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
The presence of both the cyano and fluorine groups in this compound makes it unique and highly versatile for various applications .
Properties
IUPAC Name |
2-cyano-5-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-6(9)2-1-5(7)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFLZPKSPVMZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717339 | |
Record name | 2-Cyano-5-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612541-15-8 | |
Record name | 2-Cyano-5-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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